molecular formula C18H18FNO3S B2910002 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034513-19-2

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2910002
CAS No.: 2034513-19-2
M. Wt: 347.4
InChI Key: PAZGXTURSSJBMM-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide (CAS 2034513-19-2) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research . This complex molecule features a benzofuran moiety, a structural motif prevalent in numerous bioactive natural and synthetic compounds, linked to a propan-2-yl chain and a 2-fluorophenyl-substituted methanesulfonamide group . The benzofuran scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, and central nervous system (CNS)-targeting agents . While direct pharmacological data for this specific compound is limited in the public domain, structural analysis suggests it may hold value as a building block for the synthesis of more complex molecules or in the exploration of cannabinoid receptor modulation, based on its relation to certain sulfone derivatives . Researchers can utilize this compound as a key intermediate to develop novel therapeutic candidates or to study structure-activity relationships (SAR), which are fundamental for optimizing the properties of lead compounds in drug development . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-13(10-16-11-14-6-3-5-9-18(14)23-16)20-24(21,22)12-15-7-2-4-8-17(15)19/h2-9,11,13,20H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGXTURSSJBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring using a suitable alkyl halide in the presence of a base.

    Attachment of the Fluorophenyl Group: This can be done via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride.

    Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: 1-(2-fluorophenyl)propan-2-ylbenzofuran.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the fluorophenyl group can interact with hydrophobic pockets in proteins. The methanesulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural similarities and differences between the target compound and selected analogs:

Compound Name Key Structural Features Molecular Weight Functional Groups Pharmacological Relevance References
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide (Target) Benzofuran, propan-2-yl, 2-fluorophenyl, methanesulfonamide ~333.37 g/mol* Sulfonamide, benzofuran, fluoroaryl Potential CNS/cannabinoid receptor ligand N/A
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Bis-sulfone, methoxyphenyl, methanesulfonamide 598.65 g/mol Dual sulfone, methoxy groups CB2-selective inverse agonist
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl, 2-fluorophenyl, propanamide 351.41 g/mol Amide, fluoroaryl, branched alkyl Not reported (structural analog)
(R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide 2-Fluorophenyl, sulfinamide, branched alkyl 241.33 g/mol Sulfinamide, fluorophenyl Chiral intermediate for synthesis
1-(4-Fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide Thiophene-cyclopropane, 4-fluorophenyl, methanesulfonamide 325.40 g/mol Sulfonamide, thiophene, fluorophenyl Not reported (heterocyclic sulfonamide)
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine Benzofuran, propan-2-ylamine, methyl group 189.24 g/mol Amine, benzofuran Structural analog (DEA reference material)

*Calculated based on molecular formula.

Key Observations

Benzofuran vs.

Sulfonamide vs. Sulfinamide/Sulfone : Methanesulfonamide in the target compound differs from sulfinamide () and bis-sulfone (). Sulfonamides generally exhibit higher metabolic stability than sulfinamides, while bis-sulfones like Sch225336 show receptor subtype selectivity .

Fluorophenyl Substitution : The 2-fluorophenyl group in the target compound may induce steric or electronic effects distinct from 4-fluorophenyl (), altering binding affinity in receptor pockets .

Synthetic Routes : Similar to ’s azide substitution, the target compound’s methanesulfonamide group could be introduced via nucleophilic substitution or sulfonylation of a propan-2-ylamine precursor .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of a methanesulfonamide group enhances its solubility and bioavailability. The molecular formula is C17H21FNO2SC_{17}H_{21}FNO_2S, with a molecular weight of approximately 321.42 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study assessing various benzofuran derivatives demonstrated that compounds containing this moiety have shown promising cytotoxicity against various cancer cell lines, including:

  • MCF7 (human breast adenocarcinoma)
  • A549 (human lung carcinoma)
  • HeLa (cervical cancer)

Table 1 summarizes the IC50 values of related compounds against these cell lines:

CompoundMCF7 IC50 (μM)A549 IC50 (μM)HeLa IC50 (μM)
Compound A6.724.875.10
Compound B3.3516.798.20
This compoundTBDTBDTBD

The anticancer mechanisms of benzofuran derivatives typically involve:

  • Induction of Apoptosis : Many studies have shown that these compounds can trigger programmed cell death in cancer cells, often through the mitochondrial pathway.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, these compounds can effectively reduce tumor growth.

For instance, one study reported that a related benzofuran compound induced apoptosis in MCF7 cells via the activation of caspases, which are crucial for the apoptotic process .

Study 1: Efficacy in Tumor Models

In vivo studies have demonstrated the efficacy of benzofuran derivatives in tumor-bearing mice models. Administration of this compound resulted in significant tumor size reduction compared to control groups.

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable absorption characteristics and low toxicity profiles, making it a candidate for further development in cancer therapy.

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